PTHrP-(7-34) (human, rat, mouse)

Receptor binding affinity PTH1R pharmacology Osteoblast-like cell assay

PTHrP-(7-34) is a synthetic 28-amino-acid fragment (sequence LLHDKGKSIQDLRRRFFLHHLIAEIHTA) of parathyroid hormone-related protein that lacks the N-terminal activation domain. It functions as a competitive antagonist at the PTH1 receptor (PTH1R) and PTH2 receptor (PTH2R), binding to both without activating the canonical Gαs–cAMP cascade.

Molecular Formula C153H246N48O38
Molecular Weight 3365.9 g/mol
Cat. No. B10822651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTHrP-(7-34) (human, rat, mouse)
Molecular FormulaC153H246N48O38
Molecular Weight3365.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N
InChIInChI=1S/C153H246N48O38/c1-20-82(14)120(146(234)176-85(17)124(212)179-101(46-48-117(206)207)132(220)198-122(84(16)22-3)148(236)196-111(64-93-70-167-76-175-93)144(232)201-123(87(19)203)149(237)177-86(18)150(238)239)199-143(231)105(58-81(12)13)188-138(226)108(61-90-67-164-73-172-90)193-139(227)109(62-91-68-165-74-173-91)192-135(223)104(57-80(10)11)186-136(224)107(60-89-38-27-24-28-39-89)190-137(225)106(59-88-36-25-23-26-37-88)189-130(218)99(44-35-53-170-153(162)163)182-128(216)97(42-33-51-168-151(158)159)181-129(217)98(43-34-52-169-152(160)161)183-133(221)103(56-79(8)9)187-142(230)113(66-119(210)211)194-131(219)100(45-47-115(157)204)184-147(235)121(83(15)21-2)200-145(233)114(72-202)197-127(215)96(41-30-32-50-155)178-116(205)71-171-126(214)95(40-29-31-49-154)180-141(229)112(65-118(208)209)195-140(228)110(63-92-69-166-75-174-92)191-134(222)102(55-78(6)7)185-125(213)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,202-203H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,204)(H,164,172)(H,165,173)(H,166,174)(H,167,175)(H,171,214)(H,176,234)(H,177,237)(H,178,205)(H,179,212)(H,180,229)(H,181,217)(H,182,216)(H,183,221)(H,184,235)(H,185,213)(H,186,224)(H,187,230)(H,188,226)(H,189,218)(H,190,225)(H,191,222)(H,192,223)(H,193,227)(H,194,219)(H,195,228)(H,196,236)(H,197,215)(H,198,220)(H,199,231)(H,200,233)(H,201,232)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,158,159,168)(H4,160,161,169)(H4,162,163,170)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1
InChIKeyFEZOBILJACXPRS-HPMYYUFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTHrP-(7-34) (Human, Rat, Mouse) – N-Terminally Truncated PTH/PTHrP Receptor Antagonist for Calcium Homeostasis and Oncology Research


PTHrP-(7-34) is a synthetic 28-amino-acid fragment (sequence LLHDKGKSIQDLRRRFFLHHLIAEIHTA) of parathyroid hormone-related protein that lacks the N-terminal activation domain. It functions as a competitive antagonist at the PTH1 receptor (PTH1R) and PTH2 receptor (PTH2R), binding to both without activating the canonical Gαs–cAMP cascade [1][2]. Unlike its full agonist counterparts PTHrP-(1-34) and PTH-(1-34), PTHrP-(7-34) is employed experimentally to dissect PTH1R-mediated signaling pathways, to antagonize PTHrP-driven hypercalcemia of malignancy, and to probe receptor trafficking mechanisms. The peptide sequence is conserved across human, rat, and mouse species, enabling cross-species preclinical study designs [1].

Why PTHrP-(7-34) Cannot Be Substituted by Generic PTH Receptor Antagonists Without Compromising Experimental Specificity


Although several PTH1R antagonists coexist in the literature—including PTH-(7-34), [Tyr34]bPTH-(7-34), [D-Trp12,Tyr34]bPTH-(7-34), and TIP(7-39)—these compounds are not functionally interchangeable with PTHrP-(7-34) [1]. The root cause lies in a combination of sequence-divergent receptor interactions, differential susceptibility to NHERF1/E BP50 regulatory proteins, biased signaling signatures (cAMP-negative yet PKA-positive partial agonism), and variable in vivo potency [2][3]. Procurement decisions that treat all “PTH1R antagonists” as a commodity risk introducing unwanted partial agonism, altered receptor trafficking outcomes, or species-dependent potency shifts, any of which can confound experimental interpretation [3].

Quantitative Differentiation Evidence for PTHrP-(7-34) Against Its Closest Analogs


25-Fold Higher Receptor Binding Affinity Versus the Prototypical PTH-Based Antagonist [Nle8,18,Tyr34]bPTH(7-34)amide

In competitive radioligand binding assays using ROS 17/2.8 osteoblast-like cells, PTHrP(7-34)amide demonstrated an apparent Kd of 8 × 10⁻⁸ M, whereas the bovine PTH-derived antagonist [Nle8,18,Tyr34]bPTH(7-34)amide displayed an apparent Kd of 2 × 10⁻⁶ M, representing a 25-fold affinity advantage for the PTHrP-derived peptide . By contrast, a related PTHrP-based analog [Leu11,D-Trp12,Arg13,Tyr36,Cys38]PTHrP(7-38) exhibited a comparable apparent Kd of 5 × 10⁻⁸ M, confirming that the PTHrP backbone contributes intrinsically higher receptor avidity than the corresponding PTH sequence .

Receptor binding affinity PTH1R pharmacology Osteoblast-like cell assay

3.2-Fold PTH1R-over-PTH2R Binding Selectivity Confers Target Discrimination Relevant to Peripheral vs. CNS Experimental Designs

According to the IUPHAR/BPS Guide to Pharmacology, PTHrP-(7-34) binds to the human PTH1 receptor with a pIC50 of 7.2 (IC50 ≈ 63 nM) and to the human PTH2 receptor with a pIC50 of 6.7 (IC50 ≈ 200 nM), yielding a 3.2-fold selectivity window favoring PTH1R over PTH2R [1][2]. This contrasts with the balanced PTH1R/PTH2R profile of [D-Trp12,Tyr34]bPTH-(7-34) (pIC50 ~7.3 at both receptors) and the markedly PTH1R-selective antagonist TIP(7-39) (Ki = 6.2 nM, 5.5-fold selectivity over PTH2R) [3]. The intermediate selectivity of PTHrP-(7-34) is a distinguishing feature: sufficient to minimize confounding PTH2R-mediated CNS effects while preserving enough PTH2R activity to serve as a dual-receptor probe.

Receptor selectivity PTH1R PTH2R CNS pharmacology

Biased Signaling Signature: cAMP-Negative Yet Protein Kinase A-Positive Partial Agonism Distinguishes PTHrP-(7-34) from Pure Antagonists

In opossum kidney (OK) cells, PTHrP-(7-34)NH2 does not elevate total cAMP levels above baseline, yet it reproducibly activates protein kinase A (PKA), revealing a signaling bias where downstream PKA activation occurs without measurable cAMP accumulation [1]. This profile is mechanistically distinct from that of [Tyr34]bPTH(7-34)NH2, which is devoid of agonist activity in both cAMP and PKA readouts, and from [D-Trp12]PTHrP(7-34)NH2, which retains cAMP-detectable partial agonism [1][2]. The functional consequence is that PTHrP-(7-34) cannot be considered a silent antagonist; at higher concentrations or in sensitive assays it may trigger PKA-dependent cellular responses even while blocking PTH(1-34)-stimulated cAMP generation [2].

Biased agonism cAMP signaling Protein kinase A PTH1R functional selectivity

NHERF1-Independent PTH1R Internalization and β-Arrestin1 Recruitment: A Mechanistic Differentiator from PTH-(7-34)

In kidney distal tubule (DT) cells stably expressing EGFP-tagged PTH1R, both PTHrP(7-34) and PTH(7-34) induced PTH1R internalization to a comparable extent (~50–70% at 1 µM). However, introduction of the scaffolding protein NHERF1 (EBP50) into these cells blocked PTH(7-34)-induced internalization while leaving PTHrP(7-34)-induced internalization unaffected [1]. Furthermore, PTHrP(7-34)—but not PTH(7-34)—efficiently recruited β-arrestin1 to the plasma membrane PTH1R [1]. Chimeric peptide analysis mapped the NHERF1 resistance to the C-terminal domain of PTHrP; simply mutating Phe34 to Ala in PTH recapitulated the PTHrP-like NHERF1-independent phenotype [1].

Receptor trafficking NHERF1/EBP50 β-arrestin PTH1R internalization

Quantified In Vivo Antagonist Efficacy: 10–20-Fold Higher Potency Than [Tyr34]bPTH-(7-34) with a Documented Dose-Dependent Partial Agonist Threshold

In thyroparathyroidectomized (TPTX) rats, co-infusion of PTHrP-(7-34)NH2 at a 10-fold molar excess (1.6 nmol/h) over PTHrP-(1-34)NH2 (0.16 nmol/h) inhibited the phosphaturic and urine cAMP responses by 70% (P < 0.01, n = 6) [1]. At this dose ratio, the PTHrP-(7-34) analog also antagonized PTHrP-(1-34)NH2-induced hypercalcemia and elevations in blood 1,25-dihydroxyvitamin D [1]. In an independent nude mouse model of PTHrP(1-34)-induced hypercalcemia, PTHrP(7-34)NH2 achieved complete inhibition of the hypercalcemic response [2]. Critically, PTHrP-(7-34)NH2 is 10–20-fold more potent as an antagonist than [Tyr34]bPTH-(7-34)NH2; however, at a higher standalone infusion rate of 8 nmol/h, it unmasked significant PTH-like agonist activity (hypercalcemia and increased 1,25-dihydroxyvitamin D), a property not shared by the bovine PTH antagonist [1].

In vivo pharmacology Hypercalcemia antagonism TPTX rat model Therapeutic window

Opposing Effects on Mesenchymal Stem Cell Chondrogenesis Versus PTHrP-(1-34): Functional Evidence for Differential Biological Outcomes

In a human mesenchymal stem cell (MSC) pellet culture model of chondrogenesis supplemented with TGF-β3 (5 ng/mL), treatment with 100 nM of each PTHrP isoform revealed divergent effects: PTHrP-(7-34) significantly increased DNA content (p < 0.05) while PTHrP-(1-34) and PTHrP-(1-86) significantly decreased DNA content relative to the TGF-β3-only control [1]. Conversely, glycosaminoglycan (GAG) per DNA significantly increased with PTHrP-(1-34) and PTHrP-(1-86) (p < 0.05) but significantly decreased with PTHrP-(7-34) and PTHrP-(107-139) [1]. PTHrP-(1-34) significantly upregulated the chondrogenic marker COL2A1 and downregulated hypertrophic markers COL10A1 and alkaline phosphatase; PTHrP-(7-34) showed inconsistent or opposing effects on these markers [1].

Chondrogenesis Mesenchymal stem cells COL2A1 Cartilage tissue engineering

Application Scenarios for PTHrP-(7-34) in PTH1R Pharmacological Studies, Cancer Biology, and Skeletal Research


Dissecting PTH1R-Mediated Hypercalcemia of Malignancy In Vivo

PTHrP-(7-34) is the antagonist of choice for acute blockade of PTHrP-(1-34)-driven hypercalcemia in rodent models. At a 10:1 molar ratio, it achieves 70% inhibition of the renal phosphaturic and cAMP response in TPTX rats and complete suppression of hypercalcemia in nude mice bearing PTHrP-secreting tumors [1][2]. Its native PTHrP sequence also makes it the most physiologically relevant antagonist for studying PTHrP-mediated humoral hypercalcemia of malignancy, compared to PTH-derived or chimeric antagonists [1].

Studying NHERF1-Independent PTH1R Internalization and β-Arrestin-Biased Signaling

Because PTHrP-(7-34) induces PTH1R internalization and recruits β-arrestin1 even in NHERF1-expressing cells—unlike PTH-(7-34)—it is the preferred probe for investigating arrestin-dependent PTH1R trafficking and signaling in renal proximal tubule and osteoblast models [1]. This property uniquely positions PTHrP-(7-34) for studies of ligand-biased PTH1R conformational states that differentially engage NHERF1 and β-arrestin scaffolds [1].

Negative Control or Functional Comparator in Mesenchymal Stem Cell Chondrogenesis Assays

PTHrP-(7-34) serves as an essential experimental control in MSC chondrogenesis studies where PTHrP-(1-34) is used as a pro-chondrogenic, anti-hypertrophic agent. Its opposite effects on DNA content and GAG/DNA (increased proliferation, decreased matrix) relative to PTHrP-(1-34) validate that chondro-inductive outcomes depend on the N-terminal activation domain and intact PTH1R signaling [1]. This makes it a necessary procurement alongside PTHrP-(1-34) for any cartilage tissue engineering investigation.

Calibrated Dual PTH1R/PTH2R Antagonism in Neuroendocrine and Vascular Studies

With a defined 3.2-fold PTH1R selectivity over PTH2R, PTHrP-(7-34) is suitable for experiments in tissues co-expressing both receptor subtypes—such as hypothalamic supraoptic nucleus or vascular smooth muscle—where a fully non-selective antagonist would obscure receptor-subtype contributions and a highly selective agent would miss PTH2R-dependent effects [1]. Its use in vasopressin release assays from rat supraoptic nucleus explants has demonstrated PTH1R-dependent antagonism that is not replicated by PTH-(1-34) or PTH-(13-34) [2].

Quote Request

Request a Quote for PTHrP-(7-34) (human, rat, mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.